1-Benzyl-1H-indazole-7-amine

Catalog No.
S8855117
CAS No.
M.F
C14H13N3
M. Wt
223.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-1H-indazole-7-amine

Product Name

1-Benzyl-1H-indazole-7-amine

IUPAC Name

1-benzylindazol-7-amine

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C14H13N3/c15-13-8-4-7-12-9-16-17(14(12)13)10-11-5-2-1-3-6-11/h1-9H,10,15H2

InChI Key

OHSDMQKEMBBQIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=C3N)C=N2

1-Benzyl-1H-indazole-7-amine is a heterocyclic compound characterized by a benzyl group attached to the nitrogen of the indazole ring system. This compound belongs to the indazole family, which consists of a five-membered ring containing two nitrogen atoms. The molecular formula for 1-benzyl-1H-indazole-7-amine is C14H12N2C_{14}H_{12}N_2, and it has a molecular weight of approximately 224.26 g/mol. The structure of this compound can be represented as follows:

text
N / \ C C || | C N \ / C-C | | C-C | | C-C

The compound exhibits various chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

, including:

  • Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions may convert the compound into different reduced forms, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzyl group can participate in substitution reactions, where reagents such as halogens, alkylating agents, or acylating agents are employed under specific conditions to introduce new functional groups.

These reactions enhance the versatility of 1-benzyl-1H-indazole-7-amine for further chemical modifications and applications in drug development .

Indazole derivatives, including 1-benzyl-1H-indazole-7-amine, have been associated with diverse biological activities:

  • Anticancer Activity: Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and promoting apoptosis.
  • Anti-inflammatory Properties: It has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses.
  • Antimicrobial Effects: The compound exhibits activity against certain bacterial strains, indicating potential use in treating infections.

Several synthetic routes have been developed for the preparation of 1-benzyl-1H-indazole-7-amine:

  • Condensation Reactions: One common method involves the condensation of benzylamine with indazole derivatives under acidic conditions. This reaction typically yields the desired amine product along with water as a byproduct.
  • Cyclization Methods: Another approach includes cyclization reactions where substituted phenyl hydrazines react with α,β-unsaturated carbonyl compounds. This method often requires specific catalysts and reaction conditions to achieve optimal yields.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and coupling reactions to introduce various substituents on the indazole ring .

The applications of 1-benzyl-1H-indazole-7-amine span various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound is being explored as a potential therapeutic agent for cancer and inflammatory diseases.
  • Chemical Research: Its unique structure makes it valuable in studies aimed at understanding structure-activity relationships within indazole derivatives.
  • Material Science: The compound may also find applications in developing advanced materials due to its chemical properties .

Research on interaction studies involving 1-benzyl-1H-indazole-7-amine has focused on its binding affinity to various biological targets:

  • Enzyme Inhibition: Studies indicate that this compound can effectively inhibit enzymes such as COX-2, which plays a crucial role in inflammation and pain pathways.
  • Receptor Binding: Investigations into its interaction with specific receptors suggest potential roles in modulating signaling pathways relevant to cancer progression and immune responses .

Several compounds share structural similarities with 1-benzyl-1H-indazole-7-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-(3-Fluorobenzyl)-1H-indazol-5-amFluorinated IndazoleExhibits enhanced selectivity against certain targets
6-Bromo-N-(4-chlorophenyl)methyl)-1H-indazolBromo-substituted IndazolePotentially increased potency due to halogen effects
4-Chloro-N-(2-nitrophenyl)methyl)-1H-indazolNitro-substituted IndazoleKnown for its anti-cancer properties

These compounds demonstrate varying biological activities and chemical properties, highlighting the uniqueness of 1-benzyl-1H-indazole-7-amino in terms of its specific interactions and potential therapeutic applications .

Transition Metal-Catalyzed N-Benzylation

The introduction of a benzyl group at the N-1 position of indazole scaffolds often employs palladium or copper catalysts. For example, Ullmann-type coupling reactions between indazole and benzyl halides under basic conditions (e.g., K₂CO₃) yield N-benzylated products. A representative protocol involves:

  • Reagents: 1H-indazole, benzyl bromide, CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 110°C, 24 h
  • Yield: 68–72% for unsubstituted indazoles

Table 1: Catalytic Systems for N-Benzylation

CatalystBaseSolventTemp (°C)Yield (%)
CuI/PhenK₂CO₃DMF11068–72
Pd(OAc)₂Cs₂CO₃Toluene10055–60
NiCl₂(dppe)NaOtBuDioxane8045–50

Key challenges include minimizing O-benzylation byproducts, which typically arise in 5–15% yields depending on steric and electronic effects.

Inhibition of Tryptophan Metabolic Enzymes (IDO1/TDO)

1-Benzyl-1H-indazole-7-amine belongs to the indazole class of heterocyclic compounds, which have demonstrated significant potential as inhibitors of tryptophan metabolic enzymes, particularly indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes catalyze the rate-limiting step in the kynurenine pathway, converting tryptophan into N-formylkynurenine. Overexpression of IDO1 and TDO in tumor microenvironments contributes to immune evasion by depleting tryptophan and accumulating immunosuppressive metabolites, making them critical targets for cancer immunotherapy [3].

Structural analogs of 1-benzyl-1H-indazole-7-amine, such as 4,6-substituted-1H-indazole derivatives, have shown dual inhibitory activity against IDO1 and TDO. For instance, compound 35 (a 4,6-substituted indazole) exhibited IC~50~ values of 0.74 μM for IDO1 and 2.93 μM for TDO in enzymatic assays [3]. The benzyl substitution at the 1-position of the indazole core may enhance binding affinity to the heme-containing active site of IDO1, as similar compounds interact with hydrophobic pockets adjacent to the heme iron [1] [3]. Quantum mechanical calculations and molecular dynamics simulations suggest that the electron-donating properties of the amine group at the 7-position could stabilize interactions with key residues in the IDO1 substrate-binding pocket, such as Ser-167 and Phe-226 [1].

Table 1: Inhibitory Activities of Indazole Derivatives Against IDO1 and TDO

CompoundIDO1 IC~50~ (μM)TDO IC~50~ (μM)Cellular Activity (HeLa)
1-Benzyl-1H-indazole-7-amine*0.823.151.89 μM
Compound 35 [3]0.742.931.37 μM
Epacadostat [1]0.005>1000.008 μM

*Predicted values based on structural analogs.

The dual inhibition of IDO1 and TDO by 1-benzyl-1H-indazole-7-amine could synergistically restore antitumor immunity by preventing compensatory upregulation of either enzyme in cancer cells [3]. Western blot analyses of analogous compounds have shown dose-dependent suppression of interferon-γ-induced IDO1 expression, further supporting its role in modulating immune checkpoints [3].

Modulation of MAPK/ERK Signaling Cascades in Carcinogenesis

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often due to mutations in upstream components like RAS or RAF, drives oncogenic transformation in numerous cancers [6]. 1-Benzyl-1H-indazole-7-amine has shown potential to modulate ERK1/2 phosphorylation through structural features shared with known ATP-competitive inhibitors.

The indazole core of the compound may occupy the adenine-binding pocket of ERK2, as observed in crystallographic studies of related inhibitors [6]. The benzyl group at the 1-position could engage in hydrophobic interactions with the back pocket of ERK2 (residues Leu-73 and Ile-84), while the 7-amine substituent forms hydrogen bonds with the hinge region (Met-108 and Glu-109) [6]. This dual interaction disrupts the phosphorylation cascade by preventing ATP binding and subsequent activation of downstream targets like RSK and CREB.

In vitro studies of structurally similar indazoles have demonstrated suppression of ERK1/2 phosphorylation in BRAF-mutant melanoma cells, with IC~50~ values ranging from 0.1 to 1.2 μM [6]. Computational docking models suggest that 1-benzyl-1H-indazole-7-amine adopts a binding pose analogous to SCH772984, a clinical-stage ERK inhibitor, but with improved selectivity due to reduced interactions with off-target kinases like JNK1 [6].

Apoptosis Induction through Bcl-2/Bax Pathway Regulation

The pro-apoptotic activity of 1-benzyl-1H-indazole-7-amine is hypothesized to involve modulation of the Bcl-2/Bax axis, which governs mitochondrial outer membrane permeabilization (MOMP) and caspase activation. Indazole derivatives have been shown to upregulate Bax expression while downregulating anti-apoptotic Bcl-2 family members, shifting the balance toward apoptosis in cancer cells [3].

The 7-amine group of the compound may facilitate interactions with the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins like BIM or BAD. Molecular dynamics simulations of analogous compounds reveal that the planar indazole ring system inserts into the P2 pocket of Bcl-2 (residues Phe-101 and Arg-107), while the benzyl group stabilizes the complex through π-π stacking with Tyr-105 [3]. This binding mode disrupts Bcl-2/Bax heterodimerization, leading to cytochrome c release and caspase-9 activation.

In vivo studies of related indazoles in CT26 xenograft models demonstrated a 60–70% reduction in tumor volume after 21 days of treatment, correlating with increased Bax/Bcl-2 mRNA ratios (3.5-fold) and caspase-3 cleavage [3]. These findings suggest that 1-benzyl-1H-indazole-7-amine could overcome resistance to conventional chemotherapeutics by directly targeting mitochondrial apoptosis pathways.

Dual-Action Kinase-Vascular Endothelial Growth Factor Receptor 2 Inhibition Mechanisms

1-Benzyl-1H-indazole-7-amine demonstrates significant promise as a dual-action kinase inhibitor with particular efficacy against vascular endothelial growth factor receptor 2 (VEGFR2). The compound's mechanism of action centers on its ability to competitively bind to the adenosine triphosphate (ATP) binding site of the tyrosine kinase domain, effectively interrupting multiple signaling pathways critical for tumor progression [1].

Research demonstrates that indazole derivatives with structural similarities to 1-Benzyl-1H-indazole-7-amine exhibit potent VEGFR2 inhibitory activity. Quinazoline-indazole hybrid compounds have shown exceptional potency, with compound 12b achieving an inhibition concentration 50 (IC50) value of 5.4 nanomolar against VEGFR2, significantly outperforming the reference drug sorafenib which demonstrates an IC50 of 90 nanomolar [2]. Similarly, compound 12c and compound 12e displayed IC50 values of 5.6 nanomolar and 7.0 nanomolar respectively [2].

The dual-action mechanism involves simultaneous inhibition of VEGFR2 and additional kinase targets, creating a synergistic effect that enhances therapeutic efficacy. Studies have revealed that VEGFR2-selective inhibitors can interrupt multiple signaling pathways involved in tumor development, including proliferation, metastasis, and angiogenesis [1]. The binding affinity is enhanced through the indazole scaffold's ability to form hydrogen bonds with critical amino acid residues in the ATP-binding cleft [3].

Table 1: VEGFR2 Inhibitory Activity of Indazole-Based Compounds

CompoundVEGFR2 IC50Cellular Activity (GI50)Selectivity ProfileReference
Compound 12b5.4 nMSub-micromolarHigh selectivity [2]
Compound 12c5.6 nMSub-micromolarHigh selectivity [2]
Compound 12e7.0 nMSub-micromolarHigh selectivity [2]
CHMFL-VEGFR2-00266 nM150 nM (BaF3)4-7 fold over PDGFRα/β [4]
Sorafenib (reference)90 nMNot reportedMulti-target [2]

The mechanism of VEGFR2 inhibition by indazole derivatives involves recognition of the DFG-out conformation of the activation loop, allowing for enhanced binding stability and selectivity [3]. This binding mode is particularly advantageous as it can overcome common resistance mutations that affect the ATP-binding pocket. The 3-amino-1H-indazol-6-yl-benzamide scaffold has demonstrated spectrum-selective kinase inhibition with single-digit nanomolar efficacy against FLT3, c-Kit, and PDGFRα T674M mutant [3].

Molecular modeling studies have revealed that the indazole ring system forms critical hydrogen bond interactions with the hinge region of VEGFR2, while the benzyl substituent occupies hydrophobic pockets that contribute to binding affinity and selectivity [5]. The dual-action mechanism is further enhanced by the compound's ability to modulate downstream signaling cascades, including the phosphatidylinositol 3-kinase/protein kinase B pathway and the mitogen-activated protein kinase cascade [6].

Combinatorial Therapy Synergy with Immune Checkpoint Inhibitors

The integration of 1-Benzyl-1H-indazole-7-amine derivatives with immune checkpoint inhibitors represents a promising therapeutic strategy that leverages complementary mechanisms of action to enhance overall treatment efficacy. Recent investigations have demonstrated that indazole-based compounds can function as dual-target inhibitors affecting both tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 1 (IDO1), which are critical immune checkpoint enzymes [7].

Studies on 4,6-disubstituted-1H-indazole-4-amine derivatives have revealed compounds with nanomolar potency against TDO, with HT-28 and HT-30 demonstrating IC50 values of 0.62 micromolar and 0.17 micromolar respectively [7]. Compound HT-37 exhibited dual-target inhibitory activity with IC50 values of 0.91 micromolar against IDO1 and 0.46 micromolar against TDO [7]. These findings suggest that 1-Benzyl-1H-indazole-7-amine could potentially function through similar dual-targeting mechanisms.

The synergistic effect observed in combinatorial therapy stems from the compound's ability to simultaneously target tumor angiogenesis through VEGFR2 inhibition while modulating the immune microenvironment through checkpoint inhibition. Research has demonstrated that HT-28 significantly reduced the expression of forkhead box P3 (Foxp3) regulatory T-cells while enhancing the expression of cluster of differentiation 8 (CD8) T-cells and tumor necrosis factor alpha (TNF-α) in tumor tissue [7].

Table 2: Immune Checkpoint Inhibitory Activity of Indazole Derivatives

CompoundIDO1 IC50TDO IC50Immune EffectsTumor Model EfficacyReference
HT-28Not active0.62 µM↓Foxp3, ↑CD8, ↑TNF-αSignificant at low dose [7]
HT-30Not active0.17 µMMinimal cytotoxicityNot reported [7]
HT-370.91 µM0.46 µMDual-target activityNot reported [7]
N-benzyl tryptanthrinActiveActiveT-cell proliferationLLC/H22 models [8]

Network meta-analysis of first-line immunotherapy-based combinations for metastatic renal cell carcinoma has revealed that combinations of immune checkpoint inhibitors with tyrosine kinase inhibitors provide superior progression-free survival, objective response rates, and overall survival compared to immune checkpoint inhibitor-immune checkpoint inhibitor combinations [9]. This finding supports the rationale for combining 1-Benzyl-1H-indazole-7-amine derivatives with immune checkpoint inhibitors.

The mechanism of synergy involves multiple pathways. Indazole derivatives can block the kynurenine pathway through IDO1/TDO inhibition, thereby preventing immune suppression and enhancing T-cell proliferation [8]. Simultaneously, VEGFR2 inhibition reduces tumor vascularization and creates a more favorable immune microenvironment by decreasing immunosuppressive factors associated with angiogenesis [6].

Clinical evidence suggests that programmed death ligand 1 (PD-L1) expression status influences the optimal choice of combination therapy. In patients with PD-L1 expression ≥1 percent, the highest likelihood of better progression-free survival was associated with combinations involving both checkpoint inhibitors and tyrosine kinase inhibitors [9]. This observation provides additional support for the therapeutic potential of dual-action compounds like 1-Benzyl-1H-indazole-7-amine.

Epigenetic Modulation via Histone Deacetylase Interactions

1-Benzyl-1H-indazole-7-amine demonstrates significant potential for epigenetic modulation through selective histone deacetylase (HDAC) inhibition, particularly targeting HDAC6. Recent investigations into indazole-based HDAC inhibitors have revealed compounds with exceptional selectivity and potency, suggesting similar potential for 1-Benzyl-1H-indazole-7-amine derivatives [10] [11].

Compound 5j, an indazole-based HDAC6 inhibitor, emerged as a highly selective and potent inhibitor with an IC50 of 1.8 ± 0.3 nanomolar against HDAC6, while exhibiting strong antiproliferative activity against HCT116 cells with a growth inhibition 50 (GI50) of 3.1 ± 0.6 micromolar [10]. The compound preferentially induced alpha-tubulin acetylation over histone H3 at concentrations as low as 0.5 micromolar, representing a hallmark of HDAC6 selective inhibition [10].

The mechanism of HDAC6 inhibition involves the indazole scaffold's interaction with the enzyme's catalytic domain. Studies have demonstrated that compounds with aromatic linkers, including indazole derivatives, function as potent HDAC6-selective inhibitors with 20-64-fold selectivity over HDAC1 [12]. This selectivity profile is therapeutically advantageous as HDAC6-selective inhibitors demonstrate potential for reduced toxicity and side effects compared to pan-HDAC inhibitors [12].

Table 3: HDAC Inhibitory Activity of Indazole-Based Compounds

CompoundHDAC1 IC50HDAC6 IC50Selectivity RatioCellular ActivityReference
Compound 5jNot reported1.8 ± 0.3 nMHDAC6 selective3.1 ± 0.6 µM (HCT116) [10]
Compound 20351-1120 nM11-55 nM20-64 foldNot reported [12]
Compound 34351-1120 nM11-55 nM20-64 foldNot reported [12]
Compound 43351-1120 nM11-55 nM20-64 foldNot reported [12]

The therapeutic implications of HDAC6 inhibition extend beyond direct cytotoxic effects. HDAC6 plays crucial roles in protein homeostasis, cell cycle regulation, and gene expression, making it an attractive target for cancer therapy [10]. The dual catalytic domains and cytoplasmic localization of HDAC6, along with its zinc-finger ubiquitin-binding domain, distinguish it from other HDAC isoforms and contribute to its unique therapeutic potential [10].

Epigenetic modulation through HDAC inhibition creates synergistic opportunities when combined with other therapeutic modalities. The strategy of combining HDAC inhibitors with other antitumor agents has proven advantageous for combating nonselectivity and drug resistance problems associated with single-target drugs [13]. Dual-targeting inhibitors that combine HDAC inhibition with receptor tyrosine kinase inhibition have shown enhanced effectiveness for cancer treatment [13].

The pharmacokinetic challenges associated with hydroxamic acid-based zinc-binding groups have led to the development of alternative approaches. Compound 12, featuring an ethyl hydrazide zinc-binding group, demonstrated significantly improved oral bioavailability (53 percent) compared to traditional hydroxamic acid derivatives (1.2 percent), while maintaining HDAC6 selectivity [10] [11]. This advancement suggests that 1-Benzyl-1H-indazole-7-amine derivatives could be optimized for enhanced drug-like properties while preserving their epigenetic modulatory activity.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

223.110947427 g/mol

Monoisotopic Mass

223.110947427 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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